Cas no 2119386-81-9 (methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate)

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-29061722
- 2119386-81-9
- methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate
-
- インチ: 1S/C12H13NO3/c1-7-8-6-10(12(14)16-3)13-9(8)4-5-11(7)15-2/h4-6,13H,1-3H3
- InChIKey: HXTOKZZKIDXXKJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2=C(C=C(C(=O)OC)N2)C=1C
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29061722-1g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 1g |
$986.0 | 2023-09-06 | |
Enamine | EN300-29061722-10g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 10g |
$4236.0 | 2023-09-06 | |
Enamine | EN300-29061722-5g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 5g |
$2858.0 | 2023-09-06 | |
1PlusChem | 1P028URN-10g |
methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 10g |
$5298.00 | 2023-12-19 | |
Aaron | AR028UZZ-1g |
methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 1g |
$1381.00 | 2025-02-17 | |
Aaron | AR028UZZ-10g |
methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P028URN-5g |
methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95% | 5g |
$3595.00 | 2023-12-19 | |
Enamine | EN300-29061722-0.05g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95.0% | 0.05g |
$229.0 | 2025-03-19 | |
Enamine | EN300-29061722-0.1g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95.0% | 0.1g |
$342.0 | 2025-03-19 | |
Enamine | EN300-29061722-5.0g |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
2119386-81-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
methyl 5-methoxy-4-methyl-1H-indole-2-carboxylateに関する追加情報
Research Brief on Methyl 5-Methoxy-4-methyl-1H-indole-2-carboxylate (CAS: 2119386-81-9)
Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate (CAS: 2119386-81-9) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique substitution pattern, has been the subject of several studies aimed at exploring its pharmacological potential and synthetic utility.
Recent research has focused on the synthesis and characterization of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, as well as its derivatives, to evaluate their biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound serves as a key intermediate in the synthesis of novel indole-based inhibitors targeting specific enzymes involved in cancer progression. The study highlighted the compound's role in the development of potent and selective inhibitors with improved pharmacokinetic properties.
In another study, researchers investigated the antimicrobial properties of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate and its analogs. The results, published in Bioorganic & Medicinal Chemistry Letters (2022), indicated that the compound exhibits moderate activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests its potential as a scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
The synthetic pathways for methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate have also been optimized in recent years. A 2023 study in Organic Process Research & Development detailed a scalable and cost-effective method for its production, emphasizing green chemistry principles. This advancement is expected to facilitate larger-scale production and further pharmacological evaluation of the compound and its derivatives.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic potential. Future research directions may include structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo studies to assess efficacy and safety profiles. The continued exploration of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate and its derivatives holds promise for the discovery of new therapeutic agents in oncology, infectious diseases, and beyond.
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